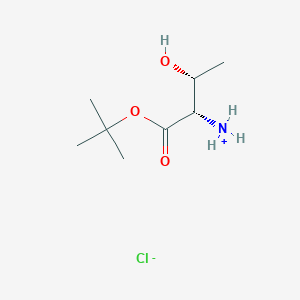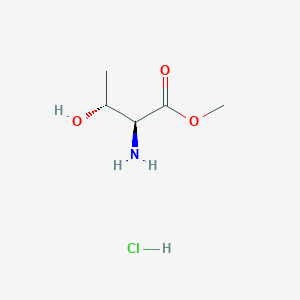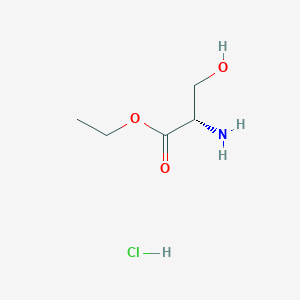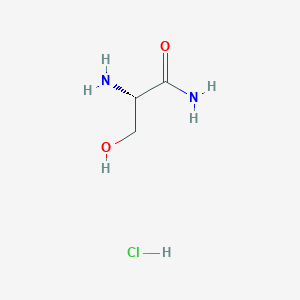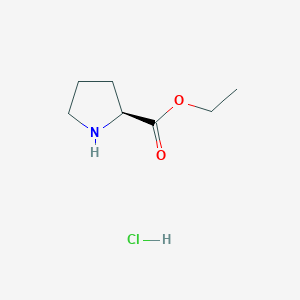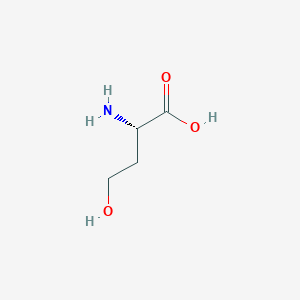
L-ホモセリン
概要
説明
L-Homoserine is a nonessential chiral amino acid and an important intermediate in the biosynthesis of essential amino acids such as L-methionine and L-threonine . It has a small C4 chiral unit and three carbons bearing amino, hydroxyl, and carboxyl moieties, making it a functionally rich intermediate that can be transformed into numerous chiral compounds . L-Homoserine and its derivatives have wide applications in the pharmaceutical, agricultural, cosmetic, and fragrance industries .
科学的研究の応用
L-Homoserine has numerous scientific research applications across various fields:
作用機序
Target of Action
L-Homoserine is a pivotal intermediate in the carbon and nitrogen metabolism of bacteria such as Escherichia coli . It primarily targets enzymes like homoserine dehydrogenase, homoserine kinase, and homoserine O-succinyltransferase . These enzymes play crucial roles in the biosynthesis of essential amino acids like methionine, threonine, and isoleucine .
Mode of Action
L-Homoserine interacts with its target enzymes to facilitate the biosynthesis of essential amino acids. Specifically, homoserine dehydrogenase, in association with NADPH, catalyzes a reversible reaction that interconverts L-aspartate-4-semialdehyde to L-homoserine . Then, homoserine kinase and homoserine O-succinyltransferase use homoserine as a substrate and produce phosphohomoserine and O-succinyl homoserine respectively .
Biochemical Pathways
L-Homoserine is involved in several biochemical pathways. It is produced from aspartate via aspartate-4-semialdehyde, which is produced from β-phosphoaspartate . It is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine, and isoleucine . Its complete biosynthetic pathway includes glycolysis, the tricarboxylic acid (TCA) or citric acid cycle (Krebs cycle), and the aspartate metabolic pathway .
Pharmacokinetics
It is known that it is a small molecule and part of the class of organic compounds known as l-alpha-amino acids . These are alpha amino acids which have the L-configuration of the alpha-carbon atom . More research is needed to fully understand the ADME properties of L-Homoserine and their impact on bioavailability.
Result of Action
The action of L-Homoserine results in the production of essential amino acids like methionine, threonine, and isoleucine . It also has a toxic effect on the growth of Escherichia coli . A transcriptomic analysis of wild-type MG1655 in the presence of 10 mM L-homoserine identified a potent repression of locomotion-motility-chemotaxis process and of branched-chain amino acids synthesis .
Action Environment
The action, efficacy, and stability of L-Homoserine can be influenced by various environmental factors. For instance, in bacteria, quorum sensing plays a significant role in organizing the bacterial gene that adapts to harsh environmental conditions . The most widespread signaling molecules for Gram-negative bacteria communities are N-Acyl Homoserine Lactones (AHLs/HSLs) . More research is needed to fully understand how different environmental factors influence the action of L-Homoserine.
生化学分析
Biochemical Properties
L-Homoserine interacts with several enzymes in its biochemical reactions. For instance, it is a substrate for homoserine dehydrogenase (HSD), carboxyspermidine dehydrogenase (CASDH), and carboxyspermidine decarboxylase (CASDC) in the biosynthesis of spermidine . In the methionine biosynthesis pathway, L-Homoserine is converted to L-homocysteine by O-acetylhomoserine sulfhydrylase (OAHS) .
Cellular Effects
L-Homoserine influences various cellular processes. It is involved in the synthesis of essential amino acids, impacting protein synthesis and cellular metabolism . As a precursor to spermidine, L-Homoserine contributes to maintaining the homeostasis of the intracellular environment .
Molecular Mechanism
L-Homoserine’s effects at the molecular level are exerted through its interactions with various enzymes. In the biosynthesis of spermidine, L-Homoserine is converted to spermidine through a series of reactions catalyzed by HSD, CASDH, and CASDC . In the methionine biosynthesis pathway, OAHS catalyzes the conversion of L-Homoserine to L-homocysteine .
Temporal Effects in Laboratory Settings
The effects of L-Homoserine over time in laboratory settings are largely dependent on the specific biochemical pathways being studied. For instance, in the biosynthesis of spermidine, a yield of 28.6 mM of spermidine was produced in a 1-L scale of E. coli whole-cell catalytic system with a 95.3% molar conversion rate .
Metabolic Pathways
L-Homoserine is involved in several metabolic pathways, including the biosynthesis of methionine, threonine, isoleucine, and spermidine . It interacts with enzymes such as HSD, CASDH, CASDC, and OAHS in these pathways .
準備方法
Synthetic Routes and Reaction Conditions: L-Homoserine can be synthesized from L-aspartate via the reduction of the tricarboxylic acid cycle intermediate oxaloacetate . This process involves the activation of the glyoxylate shunt and driving the flux from fumarate to L-aspartate with excess reducing power . The theoretical yield of L-homoserine is 1.5 mol/mol of glucose without carbon loss .
Industrial Production Methods: In industrial settings, L-homoserine is produced using engineered Escherichia coli strains. These strains are designed to enhance the production network for L-homoserine fermentation from glucose . The process involves fine-tuning the flux from fumarate to L-aspartate, deleting competitive and degradative pathways, and enhancing L-homoserine efflux . This method has achieved a production rate of 84.1 g/L L-homoserine with 1.96 g/L/h productivity and 0.50 g/g glucose yield in a fed-batch fermentation .
化学反応の分析
Types of Reactions: L-Homoserine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include L-threonine, phosphohomoserine, and O-succinyl homoserine .
類似化合物との比較
- L-Threonine
- L-Methionine
- L-Isoleucine
L-Homoserine’s unique structure and properties make it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
(2S)-2-amino-4-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAUYVFTDYCKQA-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075159 | |
| Record name | L-Homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Homoserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000.0 mg/mL | |
| Record name | L-Homoserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Homoserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
672-15-1 | |
| Record name | L-Homoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Homoserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Homoserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-homoserine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KA95X0IVO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Homoserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203 °C | |
| Record name | L-Homoserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Homoserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



